molecular formula C7H10BNO3 B13971368 (1-Ethyl-6-oxopyridin-3-yl)boronic acid

(1-Ethyl-6-oxopyridin-3-yl)boronic acid

Cat. No.: B13971368
M. Wt: 166.97 g/mol
InChI Key: OSHGPMCYDAJWPF-UHFFFAOYSA-N
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Description

(1-Ethyl-6-oxopyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative characterized by a boronic acid group (-B(OH)₂) at position 3, an ethyl substituent at position 1, and an oxo group (=O) at position 6 of the pyridine ring. Pyridinyl boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials . The substituents on the pyridine ring—such as alkyl, alkoxy, halogens, or oxo groups—significantly influence electronic effects, solubility, and biological activity .

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(1-ethyl-6-oxopyridin-3-yl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5,11-12H,2H2,1H3

InChI Key

OSHGPMCYDAJWPF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=O)C=C1)CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-6-oxopyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction . The use of continuous flow reactors ensures consistent product quality and high throughput, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-6-oxopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products Formed:

    Biaryls: From Suzuki-Miyaura coupling.

    Alcohols/Ketones: From oxidation reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (1-Ethyl-6-oxopyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications . In the context of enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a stable complex that inhibits the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of (1-Ethyl-6-oxopyridin-3-yl)boronic acid can be inferred by comparing it to pyridinyl boronic acids with analogous substituents. Below is a detailed analysis of key analogs and their substituent effects:

Substituent Effects on the Pyridine Ring

Ethoxy vs. Oxo Groups
  • (6-Ethoxypyridin-3-yl)boronic Acid : The ethoxy group (-OCH₂CH₃) at position 6 enhances electron-donating effects, improving stability and reactivity in cross-coupling reactions. Its larger steric bulk compared to methoxy groups can influence selectivity in catalytic processes .
  • This could enhance transmetalation efficiency in Suzuki reactions but may reduce solubility compared to alkoxy-substituted analogs .
Halogen and Alkyl Substituents
  • (5-Chloro-6-methylpyridin-3-yl)boronic Acid : Chlorine at position 5 increases electron-withdrawing effects, while the methyl group at position 6 improves lipophilicity. Such substitutions are linked to enhanced enzyme inhibition and anticancer activity .
  • (6-Isopropyl-2-methoxypyridin-3-yl)boronic Acid : The isopropyl group at position 6 provides steric hindrance, which can modulate reaction pathways in organic synthesis. Methoxy groups at position 2 improve solubility and bioavailability .
Amino and Hydroxy Substituents
  • (5-Amino-6-ethoxypyridin-3-yl)boronic Acid: The amino group (-NH₂) at position 5 facilitates hydrogen bonding, enhancing interactions with biological targets. This compound is effective in medicinal chemistry for targeting enzymes or receptors .
  • (6-Hydroxypyridin-3-yl)boronic Acid : The hydroxyl group (-OH) increases polarity and acidity, making it suitable for pH-sensitive applications. However, it may reduce stability under acidic conditions .

Chemical Reactivity in Cross-Coupling Reactions

The boronic acid moiety’s reactivity in Suzuki-Miyaura coupling is modulated by substituents:

Compound Substituent Effects Reaction Efficiency
(6-Ethoxypyridin-3-yl)boronic acid Ethoxy enhances electron density, aiding transmetalation High
(5-Chloro-6-methylpyridin-3-yl)boronic acid Chlorine increases electrophilicity, improving coupling rates Moderate
This compound* Oxo group increases electrophilicity but may reduce solubility Theoretical

*Predicted based on structural analogs.

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